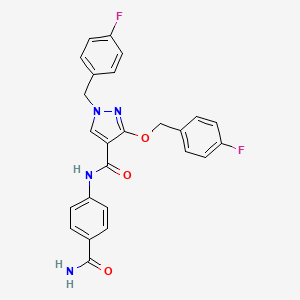

N-(4-carbamoylphenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide

Description

N-(4-carbamoylphenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide is a pyrazole-4-carboxamide derivative featuring dual 4-fluorobenzyl substituents at positions 1 and 3 of the pyrazole core, alongside a 4-carbamoylphenyl group at the N-terminus. While direct synthesis data for this compound are unavailable in the provided evidence, its structural analogs (e.g., ) suggest a plausible synthesis route involving coupling a pyrazole-4-carbonyl chloride intermediate with a substituted aniline under standard amidation conditions .

Properties

IUPAC Name |

N-(4-carbamoylphenyl)-3-[(4-fluorophenyl)methoxy]-1-[(4-fluorophenyl)methyl]pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20F2N4O3/c26-19-7-1-16(2-8-19)13-31-14-22(24(33)29-21-11-5-18(6-12-21)23(28)32)25(30-31)34-15-17-3-9-20(27)10-4-17/h1-12,14H,13,15H2,(H2,28,32)(H,29,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIFJMFMRRMTADA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C(C(=N2)OCC3=CC=C(C=C3)F)C(=O)NC4=CC=C(C=C4)C(=O)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20F2N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of Fluorobenzyl Groups: The fluorobenzyl groups are introduced via nucleophilic substitution reactions, where a fluorobenzyl halide reacts with the pyrazole core.

Carbamoylation: The carbamoylphenyl group is introduced through the reaction of the pyrazole derivative with an isocyanate or carbamoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the benzyl groups.

Reduction: Reduction reactions may target the carbonyl groups or the aromatic rings.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C) are typical in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, N-(4-carbamoylphenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide is investigated for its potential as a pharmaceutical agent. Its interactions with biological targets can lead to the development of new drugs.

Medicine

In medicine, this compound may be explored for its therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities. Research often focuses on its efficacy, safety, and mechanism of action.

Industry

Industrially, this compound could be used in the synthesis of advanced materials or as a precursor in the manufacture of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl groups may enhance binding affinity through hydrophobic interactions, while the carbamoyl group can form hydrogen bonds with target proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and their implications:

Pharmacological Implications

- Fluorinated Substituents: The 4-fluorobenzyl groups in the target compound and enhance lipophilicity compared to non-fluorinated analogs, favoring blood-brain barrier penetration . However, trifluoromethyl groups () confer greater metabolic resistance due to strong C–F bonds .

- Carbamoyl vs.

- Heterocyclic vs. Aromatic Substitutions : Pyridinyl () and triazolyl () substituents may enable π-π stacking with biological targets, whereas halogenated aryl groups () promote hydrophobic interactions .

Biological Activity

N-(4-carbamoylphenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, structure-activity relationships (SAR), and relevant case studies based on diverse research findings.

Chemical Structure and Properties

The compound can be characterized by the following chemical structure:

- Chemical Formula : C20H19F2N3O3

- Molecular Weight : 389.38 g/mol

- IUPAC Name : this compound

This compound features a pyrazole ring, which is known for its diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial effects.

Antitumor Activity

Research has shown that pyrazole derivatives exhibit significant antitumor properties. A study demonstrated that related compounds with similar structures inhibited various human cancer cell lines effectively. For instance, compounds derived from pyrazolo[1,5-a]pyrimidines showed IC50 values ranging from 0.085 μM to 122.9 μM against different cancer cell lines, outperforming standard chemotherapeutic agents like Doxorubicin .

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| Compound A | 0.085 | Human Cancer Cell Line 1 |

| Compound B | 122.9 | Human Cancer Cell Line 2 |

| Doxorubicin | 96.41 | Reference |

Antiviral Activity

The antiviral potential of this class of compounds has been explored as well. Pyrazolo[1,5-a]pyrimidines have been noted for their ability to inhibit viral enzymes, particularly those involved in the replication of hepatitis C virus (HCV) and other flaviviruses. The mechanism often involves the inhibition of viral proteases, which are critical for viral maturation and replication .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Modifications in the substituents on the pyrazole ring can significantly affect potency and selectivity.

For example:

- Fluoro Substituents : The presence of fluorine atoms has been associated with increased lipophilicity and improved binding affinity to target enzymes.

- Carbamoyl Groups : The introduction of carbamoyl groups enhances solubility and may improve bioavailability.

Case Studies

Several studies have focused on the synthesis and evaluation of pyrazole derivatives:

- Synthesis and Evaluation : A study synthesized a series of pyrazolo[1,5-a]pyrimidines and evaluated their cytotoxicity against various cancer cell lines. The results indicated that specific modifications led to enhanced activity against breast cancer cells .

- In Vivo Studies : Animal model studies have shown promising results where compounds similar to this compound exhibited reduced tumor growth rates compared to controls, indicating potential for further development as therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.